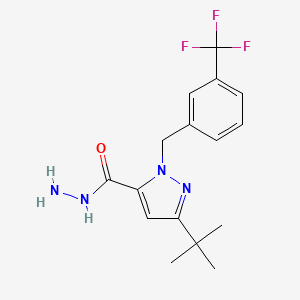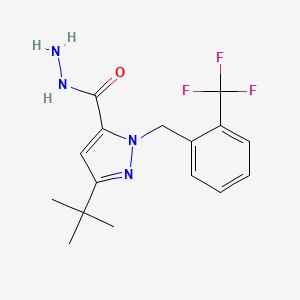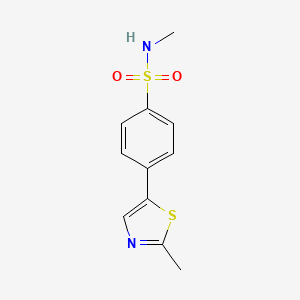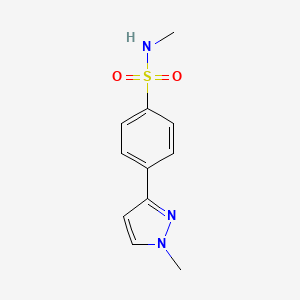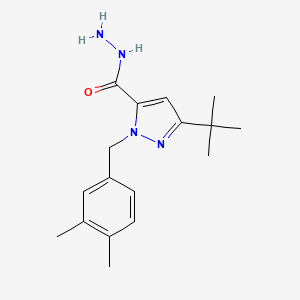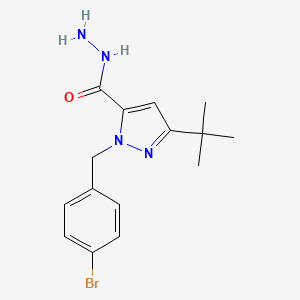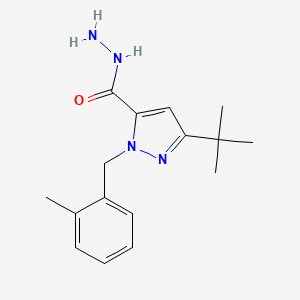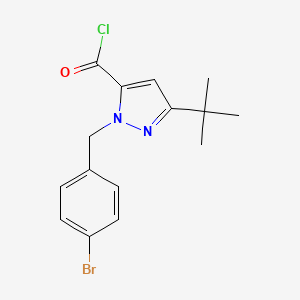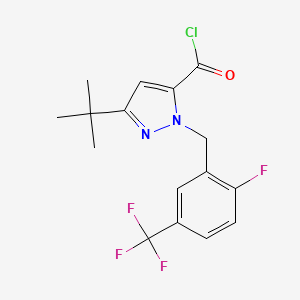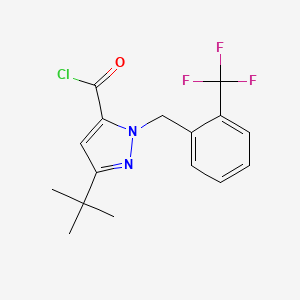
5-t-Butyl-2-(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-t-Butyl-2-(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, also known as 5-t-Butyl-2-(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, is a chemical compound with the molecular formula C13H13ClF3N2. It is a white powder and is soluble in ethanol, methanol, and water. It is commonly used in the synthesis of organic compounds and in the development of pharmaceuticals. In
Applications De Recherche Scientifique
5-t-Butyl-2-(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%, has a wide range of scientific research applications. It can be used to synthesize organic compounds, such as heterocyclic compounds, which have potential applications in drug discovery. It can also be used as a reagent in the synthesis of other compounds, such as polymers, dyes, and catalysts. Additionally, it can be used as a catalyst in the synthesis of pharmaceuticals and other organic compounds.
Mécanisme D'action
The mechanism of action of 5-t-Butyl-2-(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%, is not yet fully understood. However, it is believed that the compound acts as a nucleophile, meaning it is able to donate electrons to form new bonds. This enables it to react with other molecules and form new compounds. Additionally, the compound’s trifluoromethyl group increases its solubility in organic solvents, allowing for greater reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-t-Butyl-2-(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%, are not yet fully understood. However, it is believed that the compound could have potential applications in the treatment of certain diseases, such as cancer and diabetes. Additionally, it could be used as an anti-inflammatory agent, as well as a potential treatment for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-t-Butyl-2-(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%, in lab experiments is its ability to form new bonds quickly and easily. Additionally, its trifluoromethyl group increases its solubility in organic solvents, allowing for greater reactivity. However, the compound is toxic and should be handled with caution. Additionally, it is not very stable and can decompose easily.
Orientations Futures
The potential applications of 5-t-Butyl-2-(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%, are vast and varied. Future research could focus on developing new synthetic methods for the compound, as well as exploring its potential applications in the treatment of diseases. Additionally, further research could focus on understanding the compound’s mechanism of action, as well as its biochemical and physiological effects. Finally, research could be conducted to explore the compound’s potential as a catalyst in the synthesis of organic compounds, as well as its potential uses in the development of new pharmaceuticals.
Méthodes De Synthèse
The synthesis of 5-t-Butyl-2-(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%, is a multi-step process. First, 2-trifluoromethyl-benzyl chloride is reacted with potassium hydroxide in aqueous ethanol to form 2-trifluoromethyl-benzyl alcohol. Then, 2-trifluoromethyl-benzyl alcohol is reacted with ethylmagnesium bromide in diethyl ether to form 2-trifluoromethyl-benzylmagnesium bromide. Finally, 5-t-Butyl-2-(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride is formed by reacting 2-trifluoromethyl-benzylmagnesium bromide with hydrazine hydrate in acetonitrile.
Propriétés
IUPAC Name |
5-tert-butyl-2-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N2O/c1-15(2,3)13-8-12(14(17)23)22(21-13)9-10-6-4-5-7-11(10)16(18,19)20/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAYRFJKMRDUNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)Cl)CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.76 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


